![molecular formula C22H18N2O3S2 B2523237 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 681227-82-7](/img/structure/B2523237.png)
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis information for “4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Electrophysiological Activity
Compounds similar to 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been studied for their cardiac electrophysiological activity. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potential as class III agents, which can be beneficial in the treatment of arrhythmias (Morgan et al., 1990).
Antimalarial and COVID-19 Applications
In the realm of antimalarial research, derivatives of N-(phenylsulfonyl)acetamide, similar in structure to this compound, have exhibited significant in vitro antimalarial activity. These compounds have also been studied for their potential application in COVID-19 treatment, particularly through molecular docking studies (Fahim & Ismael, 2021).
Na+/H+ Antiporter Inhibition
The Na+/H+ exchanger plays a crucial role in cardiac ischemia and reperfusion. Benzoylguanidines, which share a similar molecular framework with this compound, have been explored as inhibitors of this exchanger, potentially aiding in the treatment of acute myocardial infarction (Baumgarth et al., 1997).
Anticancer Research
A series of benzamides, structurally akin to this compound, were synthesized and evaluated for their anticancer activity. These compounds showed promising results against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds similar to this compound, has shown that these compounds possess antimicrobial and antifungal properties. This opens avenues for their use in treating various bacterial and fungal infections (Sych et al., 2019).
Future Directions
Benzothiazole derivatives have been studied for their potential as anti-tubercular compounds . They have shown promising results in in vitro and in vivo activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, “4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide”, as a benzothiazole derivative, may also have potential in this area, but specific studies would be needed to confirm this.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 4-benzyl-n-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
4-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-12-19-20(14-18)28-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDIUWNSOEQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

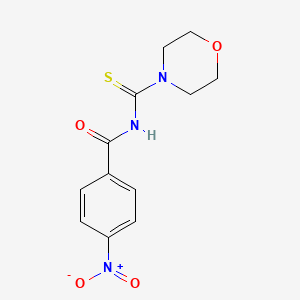

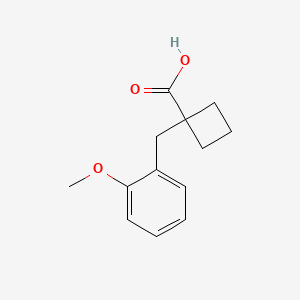
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2523161.png)
![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)
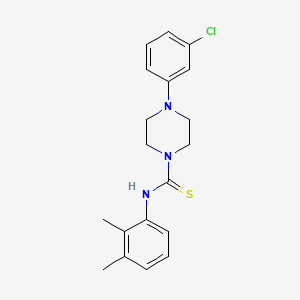

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)
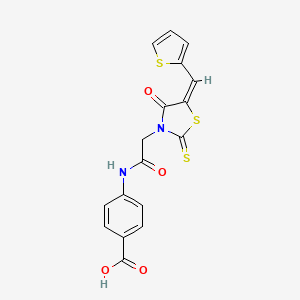
![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)
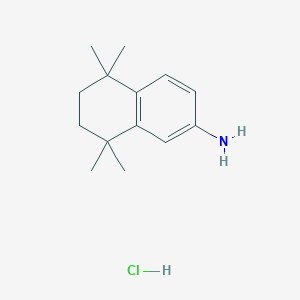
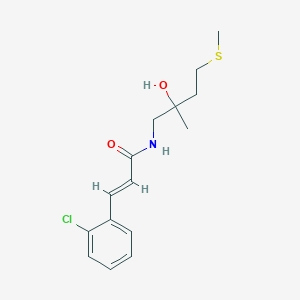
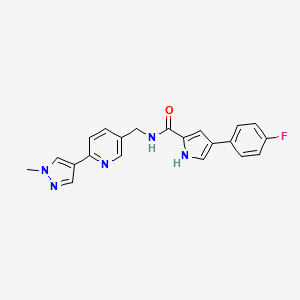
![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)